4-Chloro-1H-inden-2(3H)-one

Enolate chemistry Carbon acid acidity Aldol condensation

Researchers requiring regioselective enolate chemistry often face competing side reactions with 1-indanone scaffolds. 4-Chloro-1H-inden-2(3H)-one (CAS 74124-90-6) solves this with uniquely acidic α-methylene protons (pKa ≈12.2), enabling mild aldol condensations and enantioselective transformations under base conditions that minimize self-condensation. • pKa ~7 units more acidic than acetone; extended aromatic enolate conjugation minimizes byproducts • 4-Cl substituent enables Buchwald-Hartwig amination or Suzuki coupling for late-stage SAR diversification • LogP 2.01 vs. 2.47 for 4-chloro-1-indanone isomer-tune drug-like lipophilicity without additional structural modifications Supplied as ≥98% purity white to off-white solid with full analytical documentation (NMR, HPLC). Ambient shipping; bulk quantities available upon request.

Molecular Formula C9H7ClO
Molecular Weight 166.6 g/mol
CAS No. 74124-90-6
Cat. No. B1357610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-inden-2(3H)-one
CAS74124-90-6
Molecular FormulaC9H7ClO
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESC1C(=O)CC2=C1C=CC=C2Cl
InChIInChI=1S/C9H7ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2
InChIKeyOTJSQABZKAMVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-inden-2(3H)-one: Chlorinated 2-Indanone Building Block


4-Chloro-1H-inden-2(3H)-one (CAS 74124-90-6), also known as 4-chloro-2-indanone, is a chloro-substituted bicyclic ketone belonging to the 2-indanone (inden-2-one) class [1]. With a molecular formula of C9H7ClO and a molecular weight of 166.60 g/mol, this compound features a carbonyl group at the 2-position of the indane scaffold and a chlorine substituent at the 4-position of the fused benzene ring . It is commercially available as a research chemical and synthetic intermediate, typically supplied as a white to off-white solid with purities ranging from 95% to 98% . The compound is primarily utilized as a versatile building block in organic synthesis, medicinal chemistry, and pharmaceutical research for the construction of complex heterocyclic compounds [2].

Why Regioisomeric and Unsubstituted Substitution Falls Short


The indanone scaffold exists in two regioisomeric forms—1-indanone and 2-indanone—that exhibit profoundly different physicochemical and reactivity profiles [1]. 2-Indanone is uniquely acidic for a ketone, with a pKa of 12.2 in aqueous solution, making it approximately 7 pK units more acidic than acetone and significantly more acidic than 1-indanone, owing to the extended conjugation of the enolate with the fused phenyl ring that is only accessible in the 2-indanone isomer [2]. Introducing a chlorine substituent at the 4-position further modulates this electronic landscape: the electron-withdrawing inductive effect of chlorine increases the carbonyl carbon electrophilicity and can enhance enolate stability, while simultaneously providing a synthetic handle for cross-coupling, nucleophilic aromatic substitution, and directed orthogonal functionalization that is absent in the unsubstituted parent compound [3]. Consequently, swapping 4-chloro-1H-inden-2(3H)-one for its 1-indanone regioisomer (4-chloro-1-indanone, CAS 15115-59-0), a 5- or 6-chloro positional isomer, or the non-chlorinated 2-indanone would alter reaction outcomes, intermediate stability, and final product properties—particularly in applications where precise enolate chemistry, regioselective derivatization, or tuned lipophilicity is required .

Product-Specific Differentiation Evidence


Enolate Chemistry Advantage from 2-Indanone Scaffold Acidity

The 2-indanone scaffold, which forms the core of 4-chloro-1H-inden-2(3H)-one, exhibits a pKa of 12.2 for ketone ionization as a carbon acid, compared with acetone (pKa ≈ 19.2) and cyclohexanone (pKa ≈ 16.7) [1]. This enhanced acidity—approximately 7 orders of magnitude greater than acetone—arises from resonance stabilization of the enolate anion by the fused phenyl ring, a feature unique to the 2-indanone regioisomer and entirely absent in 1-indanone derivatives [1][2]. The 4-chloro substituent further increases C–H acidity at the α-methylene position through its electron-withdrawing inductive effect (-I), enabling milder enolization conditions and broader base compatibility in synthetic sequences [3]. In contrast, 4-chloro-1-indanone (CAS 15115-59-0) lacks this extended enolate conjugation and therefore does not benefit from the same degree of α-carbon acidification [4].

Enolate chemistry Carbon acid acidity Aldol condensation C–C bond formation

Lipophilicity Differentiation Between 2-Indanone and 1-Indanone Regioisomers

The predicted LogP (XLogP3-AA) of 4-chloro-1H-inden-2(3H)-one is 1.9, corresponding to a measured LogP of 2.00770 [1]. This places the compound within the optimal lipophilicity range (LogP 1–3) for orally bioavailable drug candidates per Lipinski's Rule of Five [2]. In contrast, its regioisomer 4-chloro-1-indanone (CAS 15115-59-0) has a LogP of 2.4689, reflecting a difference of approximately 0.46 log units—equivalent to a nearly threefold difference in octanol/water partition coefficient [3]. This measurable difference stems from the position of the carbonyl group: in the 2-indanone series, the ketone is positioned symmetrically between the two benzylic methylene groups, altering the overall dipole moment and hydrogen-bonding capacity compared to the 1-indanone series where the carbonyl is directly adjacent to the aromatic ring [4].

Lipophilicity ADME prediction Drug-likeness Chromatographic retention

Chlorine-Directed Chemoselective Functionalization

4-Chloroindanone derivatives, including 4-chloro-1H-inden-2(3H)-one, undergo highly selective bisformylation when treated with POCl₃ + DMF under Vilsmeier–Haack reaction conditions [1]. This chlorine-directed regioselectivity is a direct consequence of the electron-withdrawing and steric directing effects of the 4-chloro substituent, which electronically deactivates positions ortho and para to itself on the aromatic ring, thereby funneling electrophilic formylation exclusively to the remaining activated positions [1][2]. In the absence of the 4-chloro directing group—as in the unsubstituted 2-indanone—formylation occurs with lower selectivity and can produce mixtures of mono- and diformylated regioisomers, complicating purification and reducing synthetic efficiency [1]. This predictable directing effect transforms a simple building block into a platform for accessing highly functionalized indanone-aldehydes that serve as key intermediates for heterocycle synthesis, including indeno-fused pyrazoles, pyrimidines, and quinolines [3].

Regioselective formylation Vilsmeier–Haack reaction Orthogonal functionalization Heterocycle synthesis

Thermal Stability Advantage Over 1-Indanone Regioisomer

4-Chloro-1H-inden-2(3H)-one exhibits a predicted boiling point of 294.0 ± 40.0 °C at 760 mmHg, compared with 285.8 ± 29.0 °C for 4-chloro-1-indanone (CAS 15115-59-0), a difference of approximately 8.2 °C . While both compounds have identical molecular formulas (C9H7ClO) and molecular weights (166.60 g/mol), the modestly higher boiling point of the 2-indanone isomer is attributed to differences in molecular dipole moment and crystal lattice energy arising from the altered carbonyl position . This 8.2 °C boiling point elevation, though modest, provides a wider thermal operating window for solvent removal, vacuum distillation, and high-temperature reaction conditions without compound loss . The density of 4-chloro-2-indanone (1.312 ± 0.06 g/cm³) is comparable to that of 4-chloro-1-indanone (1.3 ± 0.1 g/cm³), indicating similar packing efficiency in the solid state .

Thermal stability Distillation purification Process chemistry Physicochemical characterization

Precursor for Indenoindole Olefin Polymerization Catalysts

Indan-2-one serves as a key building block for the synthesis of indenoindole ligand precursors, which upon complexation with titanium form highly active catalysts for the production of high molecular weight syndiotactic amorphous polypropylene [1]. The indenoindole framework is accessed via acid-catalyzed Fischer condensation of indan-2-one with arylhydrazines, a transformation that exploits the unique enolization chemistry of the 2-indanone scaffold—chemistry that cannot be replicated with 1-indanone derivatives due to the different position of the carbonyl group relative to the fused phenyl ring [1][2]. The resulting heterocycle-fused indenyl silyl amido dimethyl titanium complexes demonstrate activities and stereoselectivities that are directly influenced by the electronic character of the indenoindole ligand, which can be tuned by substituents on the starting indanone building block [1]. The 4-chloro substituent on 4-chloro-1H-inden-2(3H)-one thus provides a synthetic entry point to chloro-functionalized indenoindoles, where the chlorine can subsequently serve as a cross-coupling handle for further ligand diversification [3].

Organometallic catalysis Olefin polymerization Indenoindole ligands Polypropylene

Divergent Synthetic Route from 4-Chloroindan-1,3-dione

4-Chloro-1H-inden-2(3H)-one can be prepared by reacting 4-chloroindan-1,3(2H)-dione with hydrochloric acid or sodium nitrite in aqueous solution at room temperature, a selective monodeoxygenation that reduces one of the two carbonyl groups of the 1,3-dione precursor . This synthetic route is complementary to the preparation of 4-chloro-1-indanone, which is typically accessed via Friedel-Crafts cyclization of 3-(2-chlorophenyl)propanoic acid in polyphosphoric acid . The divergent synthetic origins mean that 4-chloro-2-indanone and 4-chloro-1-indanone are derived from different starting material supply chains, and the availability and cost of the respective precursors may vary independently in the commercial marketplace [1]. Furthermore, the 1,3-dione precursor itself (4-chloroindan-1,3(2H)-dione, CAS 20926-88-9) represents a distinct chemical entity with its own reactivity profile, and its selective reduction to the 2-indanone oxidation state constitutes a specific synthetic capability that may not be compatible with all process-scale manufacturing settings .

Synthetic methodology Chemoselective reduction Building block sourcing Supply chain differentiation

Recommended Application Scenarios


Medicinal Chemistry: Tuning Lipophilicity in Hit-to-Lead Optimization

In drug discovery programs where the indanone scaffold has been identified as a privileged chemotype, the ~0.46 LogP unit difference between 4-chloro-2-indanone (LogP 2.01) and 4-chloro-1-indanone (LogP 2.47) provides a measurable parameter for tuning compound lipophilicity within the optimal drug-like space (LogP 1–3) [1]. Medicinal chemists can select 4-chloro-2-indanone as a starting building block when target compound LogP predictions exceed 3 with the 1-indanone core but drop into the favorable range with the 2-indanone isomer, potentially improving aqueous solubility, reducing CYP450 inhibition risk, and enhancing pharmacokinetic profiles without additional structural modifications [2]. The 4-chloro substituent further provides a synthetic handle for late-stage functionalization via Buchwald–Hartwig amination or Suzuki coupling, enabling rapid SAR exploration around the aromatic ring [3].

Enolate-Based C–C Bond Formation in Synthetic Methodology

The 2-indanone scaffold's uniquely acidic α-methylene protons (pKa ≈ 12.2) enable direct enolate formation and subsequent C–C bond construction under milder base conditions than required for 1-indanone or acyclic ketones [1]. This property makes 4-chloro-1H-inden-2(3H)-one an ideal substrate for aldol condensations with sensitive aldehydes, enantioselective organocatalytic transformations, and phase-transfer catalyzed alkylations where competing side reactions (e.g., aldol self-condensation, Cannizzaro reactions) must be minimized [2]. The chlorine atom additionally directs subsequent electrophilic aromatic substitution or cross-coupling to predictable positions, enabling the systematic construction of densely functionalized indane-based polycyclic frameworks for natural product total synthesis [3].

Chloro-Indenoindole Ligands for Single-Site Olefin Polymerization Catalysts

For industrial polyolefin catalyst development, 4-chloro-1H-inden-2(3H)-one provides a direct entry to chloro-substituted indenoindole pro-ligands via Fischer indole condensation with arylhydrazines, a transformation specific to 2-indanones [1]. The resulting chloro-indenoindole ligands, upon complexation with group 4 metals (Ti, Zr, Hf), yield single-site catalysts whose activity, comonomer incorporation, and stereoselectivity can be modulated by the electronic influence and steric bulk of the chloro substituent [1][2]. Unlike 1-indanone-derived ligand frameworks, the indenoindole topology positions the chloro group in a defined spatial orientation relative to the metal center, potentially influencing chain propagation and termination kinetics in ways that are inaccessible with regioisomeric ligand architectures [1].

Agrochemical Intermediate for Anthranilic Diamide Insecticides

Structure–activity relationship studies on anthranilic diamide insecticides have demonstrated that incorporating indane and indanone moieties significantly modulates insecticidal activity against lepidopteran pests [1]. 4-Chloro-1H-inden-2(3H)-one, with its pre-installed chlorine atom and 2-indanone oxidation state, provides a differentiated entry point for constructing indane-containing ryanodine receptor modulator analogs [2]. The chlorine serves as both a directing group for regioselective functionalization and a contributor to target-site binding affinity, while the 2-indanone core allows for chemoselective transformations (e.g., reductive amination, Grignard addition) that proceed with different selectivity profiles compared to analogous 1-indanone substrates [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1H-inden-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.